molecular formula C11H15NO B14901482 3-(4-Ethylphenyl)propanamide

3-(4-Ethylphenyl)propanamide

Cat. No.: B14901482
M. Wt: 177.24 g/mol
InChI Key: ATQPESNPXUYPQP-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)propanamide is an organic compound characterized by a propanamide backbone substituted with a 4-ethylphenyl group at the amide nitrogen. Its molecular formula is C₁₁H₁₅NO (molecular weight: 177.24 g/mol).

The compound’s synthesis likely follows established amide bond formation methods, such as the Schotten-Baumann reaction (as seen in ), where an acyl chloride reacts with an amine . Alternatively, microwave-assisted multi-component cyclization () could be employed for more complex derivatives . The 4-ethylphenyl group contributes to moderate hydrophobicity, making the compound suitable for applications requiring balanced lipophilicity and membrane permeability.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(4-ethylphenyl)propanamide

InChI

InChI=1S/C11H15NO/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-6H,2,7-8H2,1H3,(H2,12,13)

InChI Key

ATQPESNPXUYPQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)propanamide typically involves the reaction of 4-ethylbenzylamine with a suitable acylating agent, such as propanoyl chloride, under basic conditions. The reaction can be carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{4-Ethylbenzylamine} + \text{Propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-ethylbenzoic acid.

    Reduction: Formation of 3-(4-ethylphenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Ethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(4-ethylphenyl)propanamide with structurally related propanamide derivatives, emphasizing substituent effects, physical properties, and applications.

Table 1: Comparative Analysis of Propanamide Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
This compound N-(4-ethylphenyl) C₁₁H₁₅NO 177.24 Not reported Intermediate in medicinal chemistry -
Compound 7l () N-(4-ethylphenyl) with sulfonyl-oxadiazole-piperidinyl C₂₄H₂₇ClN₄O₄S₂ 535 77–79 IR: 3270, 1685 cm⁻¹; potential bioactivity
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide () 4-Isobutylphenyl, N-(3-chlorophenethyl) C₂₀H₂₃ClN₂O 342.86 Not reported Schotten-Baumann synthesis
3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide () Dual 4-hydroxyphenyl groups C₁₇H₁₉NO₃ 285.34 Not reported High polarity; hydrogen bonding capability
2-(4-Benzoylphenyl)-N-(4-ethylphenyl)propanamide () 4-Benzoylphenyl, N-(4-ethylphenyl) C₂₄H₂₃NO₂ 357.45 Not reported Photochemical synthesis; chromatography-purified
DTPA-N-(2-aminoethyl)-3-(4-ethoxyphenyl)propanamide () 4-Ethoxyphenyl, DTPA-chelated Complex ~600 (est.) Not reported MRI contrast agent precursor

Key Findings:

Substituent Effects on Physical Properties :

  • Hydrophobicity : The 4-ethylphenyl group (as in this compound) offers moderate lipophilicity, whereas hydroxyl () or methoxy groups () increase polarity .
  • Melting Points : Bulky substituents (e.g., sulfonyl-oxadiazole in Compound 7l) correlate with higher melting points (77–79°C vs. 64–66°C for methyl-substituted analogs) due to enhanced intermolecular interactions .

Microwave-Assisted Cyclization: Enables rapid synthesis of complex heterocyclic derivatives () .

Imaging Agents: DTPA-ethoxyphenyl derivatives () highlight applications in MRI contrast agents due to metal-chelating capabilities .

Spectroscopic Signatures :

  • IR/NMR : The N–H stretch (~3270 cm⁻¹) and carbonyl (1685 cm⁻¹) in Compound 7l are consistent with amide bonds, while ethyl group protons appear at δ 1.21 (t) and 2.61 (q) in NMR .

Biological Activity

3-(4-Ethylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including data tables and case studies.

1. Chemical Structure and Properties

This compound features an ethyl group attached to a phenyl ring, which enhances its lipophilicity and may influence its biological activity. The amide functional group is known for its ability to form hydrogen bonds, which can facilitate interactions with biological macromolecules.

2. Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Certain analogs have demonstrated cytotoxic effects on cancer cell lines.
  • Antioxidant Properties : The ability to scavenge free radicals has been reported in related compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate enzymes by binding to their active sites, similar to other amides that modulate enzyme activity.
  • Gene Expression Modulation : It has been suggested that this compound can influence transcription factors, leading to altered gene expression patterns.

4.1 Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate moderate antimicrobial activity, particularly against Staphylococcus aureus.

4.2 Anticancer Activity

In another study, the cytotoxic effects of this compound were tested on human cancer cell lines using the MTT assay. The results are presented in Table 2.

Cell LineIC50 (µM)
U-87 (Glioblastoma)15.5
MDA-MB-231 (Breast Cancer)22.0

The compound exhibited stronger activity against glioblastoma cells compared to breast cancer cells, suggesting a selective anticancer effect.

4.3 Antioxidant Activity

The antioxidant potential was evaluated using the DPPH radical scavenging method. The results are summarized in Table 3.

CompoundScavenging Activity (%)
Ascorbic Acid100
This compound78

This indicates that while the compound has notable antioxidant properties, it is less effective than ascorbic acid.

5. Conclusion

This compound displays promising biological activities, including antimicrobial, anticancer, and antioxidant effects. Its mechanism of action likely involves enzyme modulation and gene expression changes. Future research should focus on optimizing its structure for enhanced efficacy and exploring its potential therapeutic applications in greater detail.

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